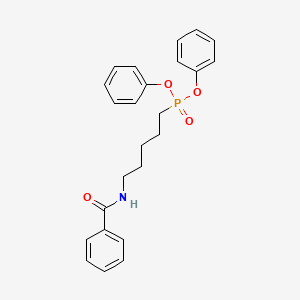
Diphenyl (5-benzamidopentyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (5-benzamidopentyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl moiety and a 5-benzamidopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl (5-benzamidopentyl)phosphonate typically involves the reaction of diphenylphosphite with a suitable benzamidopentyl precursor. One common method is the Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Diphenyl (5-benzamidopentyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
Diphenyl (5-benzamidopentyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diphenyl (5-benzamidopentyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes . The phosphonate group binds to the active site of enzymes, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Diphenylphosphite: Similar in structure but lacks the benzamidopentyl chain.
Phosphonic acids: Share the phosphonate group but differ in the organic substituents.
Uniqueness: Diphenyl (5-benzamidopentyl)phosphonate is unique due to its specific combination of a diphenyl moiety and a benzamidopentyl chain, which imparts distinct chemical and biological properties .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
89332-56-9 |
|---|---|
Molecular Formula |
C24H26NO4P |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(5-diphenoxyphosphorylpentyl)benzamide |
InChI |
InChI=1S/C24H26NO4P/c26-24(21-13-5-1-6-14-21)25-19-11-4-12-20-30(27,28-22-15-7-2-8-16-22)29-23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,25,26) |
InChI Key |
IYZKHFAAAUGACH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




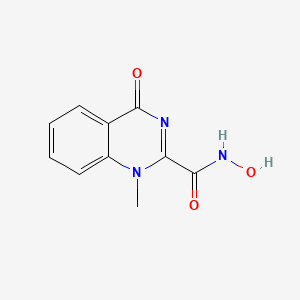

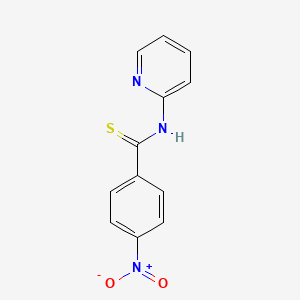
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
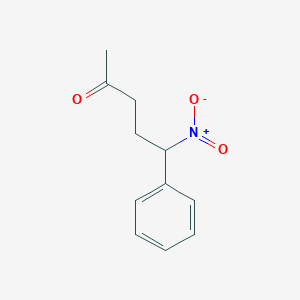
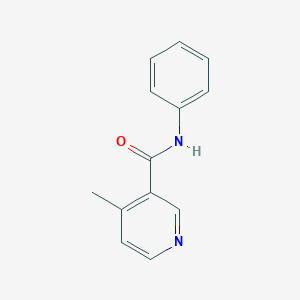
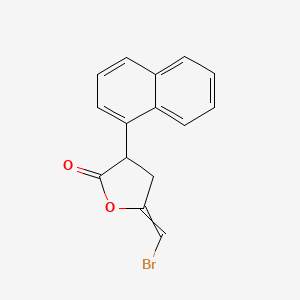
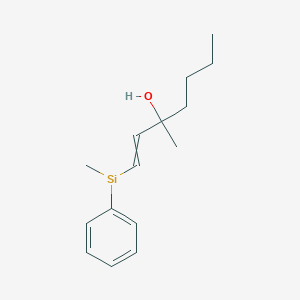
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
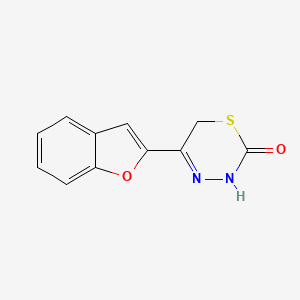
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
